Salvinorin A-d3
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Overview
Description
Salvinorin A-d3 is a deuterated analog of Salvinorin A, a potent and selective kappa-opioid receptor agonist. Salvinorin A is a neoclerodane diterpene isolated from the leaves of the Mexican medicinal plant Salvia divinorum. It is known for its hallucinogenic properties and has been used in traditional spiritual practices by indigenous people in Mexico .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salvinorin A-d3 involves the incorporation of deuterium atoms into the Salvinorin A molecule. One common method is the catalytic asymmetric propargylation, which installs the stereogenic center at C-12 with excellent enantioselectivity. The remaining stereogenic centers are set up highly diastereoselectively under substrate control. The synthesis typically involves multiple steps, including intramolecular Diels-Alder reactions to generate the tricyclic core .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar principles to the laboratory synthesis, with optimization for scale and yield. The process would involve the extraction of Salvinorin A from Salvia divinorum, followed by deuteration using deuterium gas or deuterated reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Salvinorin A-d3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Salvinorin A-d3 has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies to understand the behavior of Salvinorin A and its analogs.
Biology: Studied for its interactions with kappa-opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in treating disorders of the central nervous system, such as depression, pain, and drug addiction
Industry: Utilized in the development of new pharmaceuticals targeting kappa-opioid receptors.
Mechanism of Action
Salvinorin A-d3 exerts its effects by selectively binding to kappa-opioid receptors in the brain. This binding inhibits adenylyl cyclase activity, reducing the production of cyclic AMP and altering cellular signaling pathways. The activation of kappa-opioid receptors is associated with analgesic and hallucinogenic effects .
Comparison with Similar Compounds
Similar Compounds
Salvinorin A: The non-deuterated parent compound with similar pharmacological properties.
Salvinorin B: A less potent analog of Salvinorin A.
Collybolide: Another kappa-opioid receptor agonist with a similar structure but different pharmacological profile
Uniqueness
Salvinorin A-d3 is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and pharmacokinetic properties. This makes it a valuable tool for studying the metabolism and pharmacology of Salvinorin A and its analogs.
Properties
CAS No. |
791114-98-2 |
---|---|
Molecular Formula |
C23H28O8 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(2,2,2-trideuterioacetyl)oxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1/i1D3 |
InChI Key |
OBSYBRPAKCASQB-YJADOILASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
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